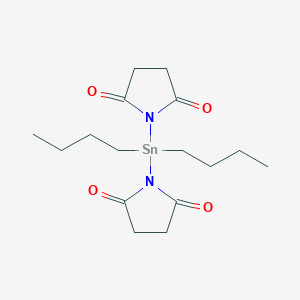
1,1'-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin-based) core linked to two pyrrolidine-2,5-dione moieties.
Méthodes De Préparation
The synthesis of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin dichloride with pyrrolidine-2,5-dione derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species and modified pyrrolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the stannane core.
Applications De Recherche Scientifique
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antibacterial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The stannane core can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione moieties may also contribute to the compound’s biological effects by interacting with cellular components and pathways .
Comparaison Avec Des Composés Similaires
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold but lack the stannane core, resulting in different chemical and biological properties.
Dibutyltin compounds: These compounds contain the dibutyltin core but are linked to different functional groups, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
84839-03-2 |
|---|---|
Formule moléculaire |
C16H26N2O4Sn |
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)stannyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/2C4H5NO2.2C4H9.Sn/c2*6-3-1-2-4(7)5-3;2*1-3-4-2;/h2*1-2H2,(H,5,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
YXTYUJQCQSOYQP-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(N1C(=O)CCC1=O)N2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


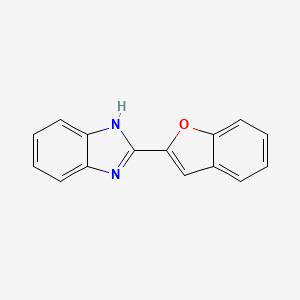
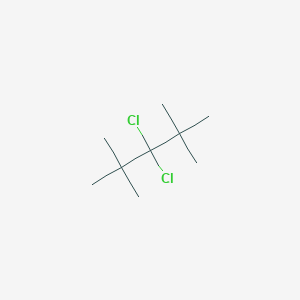
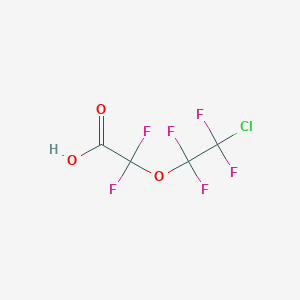
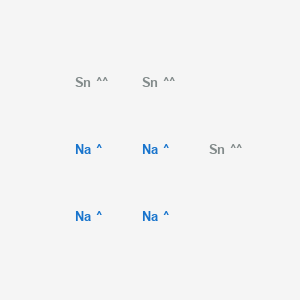

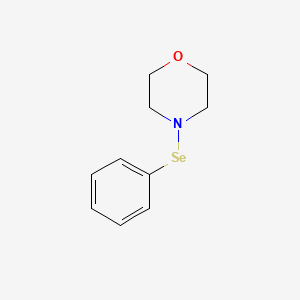
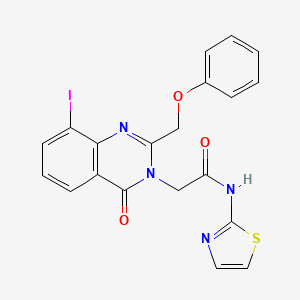
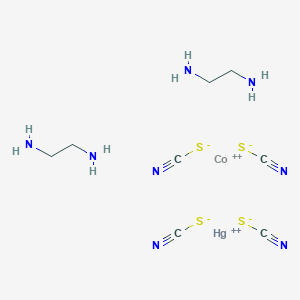
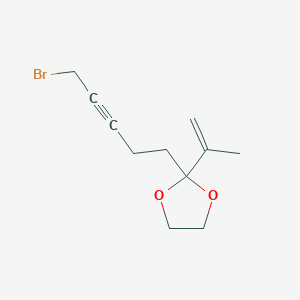

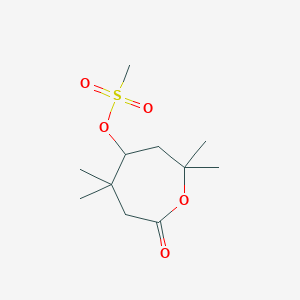
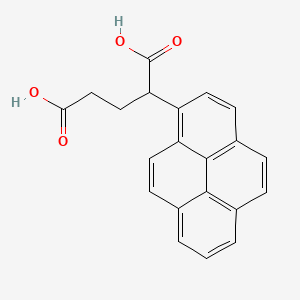
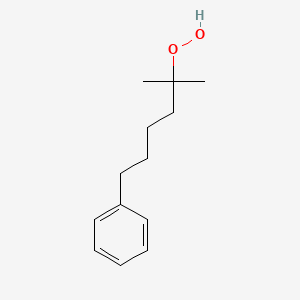
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
